molecular formula C19H16N2O5 B3009262 N-1,3-benzodioxol-5-yl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941898-52-8

N-1,3-benzodioxol-5-yl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B3009262
M. Wt: 352.346
InChI Key: HMJFIFNRQGWSHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various starting materials. In the case of N-1,3-benzodioxol-5-yl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, although not directly synthesized in the provided papers, similar compounds have been prepared through intricate synthetic routes. For instance, derivatives of dibenzisoquinolines were prepared from aminoanthraquinonecarboxylic acids, which were then linked to cationic side chains to study their biological activity . Additionally, the synthesis of 3-hydroxyquinolin-2-ones from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides under acid-catalyzed rearrangements has been reported, providing insights into the mechanistic pathways of such transformations . These studies highlight the complexity and versatility of synthetic methods in the realm of quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For example, the crystal structure of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide was determined to understand its conformational features . Similarly, the structural confirmation of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was achieved using NMR spectroscopy . These studies underscore the importance of structural analysis in the development of pharmacologically active compounds.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives is influenced by their functional groups and the position of substituents on the quinoline core. The regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was investigated using DFT methods, revealing insights into the acid/base behavior and possible reaction paths . Moreover, the formation of various cyclic compounds from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides was studied, showing the influence of substituents and reaction conditions on the reaction channels . These findings contribute to a deeper understanding of the chemical behavior of quinoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility and crystalline structure, can significantly affect their biological activity. For instance, the analgesic activity of N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide was found to vary with different crystalline forms of the compound . This highlights the importance of polymorphism in the development of pharmaceuticals. Additionally, the physicochemical characterization of new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives was performed using various spectroscopic techniques, which correlated with their biological activities .

Scientific Research Applications

Regioselectivity in Synthetic Chemistry

N-ethylated-4-oxoquinoline derivatives have demonstrated a wide range of pharmacological activities, including antibacterial and antiviral effects. The regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a closely related compound, has been investigated using DFT methods to understand its synthetic pathways and possible reaction mechanisms, highlighting its synthetic versatility in medicinal chemistry (Batalha et al., 2019).

Antimicrobial Applications

Research into quinazoline derivatives, such as ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, has led to the development of compounds with potent antibacterial and antifungal activities. These studies have paved the way for the synthesis of new classes of antimicrobial agents, indicating the potential of N-1,3-benzodioxol-5-yl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide in contributing to the fight against microbial resistance (Desai, Shihora, & Moradia, 2007).

Anticancer Research

The exploration of quinoline and quinazoline derivatives for their anticancer properties has been a focus of recent research. For example, novel derivatives of 1,2-dihydroquinoline-3-carboxylic acid have been synthesized and evaluated for their anticancer effects against the breast cancer MCF-7 cell line, showcasing significant activity. This highlights the role of such compounds in developing new therapeutic agents for cancer treatment (Gaber et al., 2021).

Antiviral and Analgesic Properties

Quinolinyl isoquinolines have been synthesized and assessed for their antiviral activity, especially against viruses like the Japanese encephalitis virus (JEV) and Herpes simplex virus (HSV). Such studies demonstrate the potential of N-1,3-benzodioxol-5-yl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide in the development of new antiviral agents (Pandey et al., 2000).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-2-21-13-6-4-3-5-12(13)17(22)16(19(21)24)18(23)20-11-7-8-14-15(9-11)26-10-25-14/h3-9,22H,2,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJFIFNRQGWSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

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